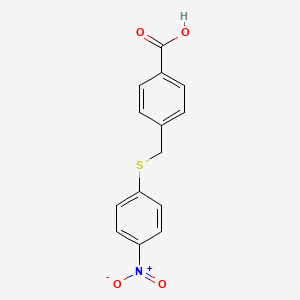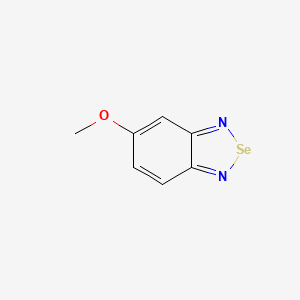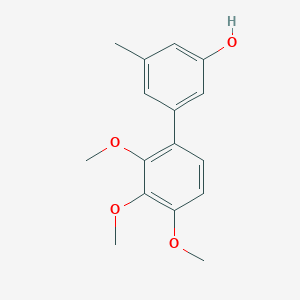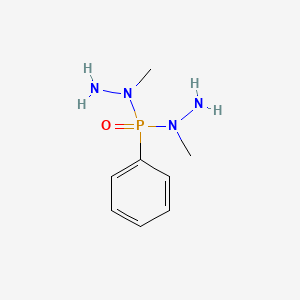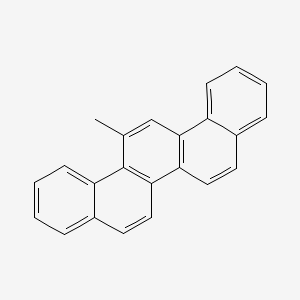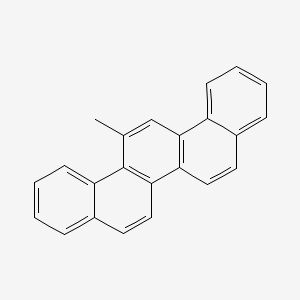
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives often involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. For the synthesis of Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl-, the following steps can be employed:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxytetrahydrofuran and diethylaminoethanol.
Reaction Conditions: The reaction is typically carried out in the presence of a catalytic amount of iron (III) chloride in water.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in good yield.
Industrial Production Methods
Industrial production of pyrrole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Pyrrole, 1-(2-(2-(diethylamino)ethoxy)ethyl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and ethoxyethyl groups contribute to its ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole, 2,5-dimethyl-: Lacks the diethylamino and ethoxyethyl groups, resulting in different chemical properties and applications.
Pyrrole, 1-(2-(2-(dimethylamino)ethoxy)ethyl)-2,5-dimethyl-: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
The combination of these functional groups provides distinct advantages in terms of biological activity and material properties .
Propiedades
Número CAS |
102367-01-1 |
|---|---|
Fórmula molecular |
C14H26N2O |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
2-[2-(2,5-dimethylpyrrol-1-yl)ethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H26N2O/c1-5-15(6-2)9-11-17-12-10-16-13(3)7-8-14(16)4/h7-8H,5-6,9-12H2,1-4H3 |
Clave InChI |
NBEJIEWYTIJTGQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCCN1C(=CC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


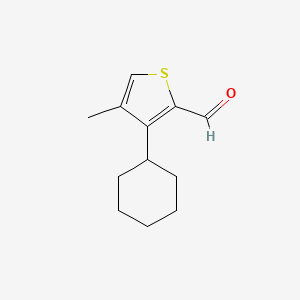
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
